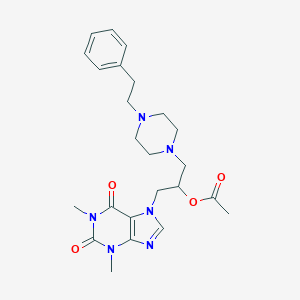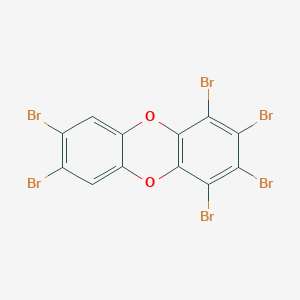
Iodide ion
Descripción general
Descripción
El yoduro es la forma iónica del yodo, representada como I⁻. Es un anión monoatómico y se encuentra comúnmente en varios compuestos químicos. El yoduro es esencial en muchos procesos biológicos y es un componente crucial en la sal yodada, que ayuda a prevenir la deficiencia de yodo en los humanos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
- El yodo se puede reducir a yoduro utilizando sulfuro de hidrógeno en una solución acuosa:
De Yodo y Sulfuro de Hidrógeno: I2+H2S→2HI+S
Otro método involucra la reacción del yodo con hidracina:De Yodo e Hidracina: 2I2+N2H4→4HI+N2
De Alcoholes: Los alcoholes se pueden convertir a yoduros de alquilo utilizando reactivos como yoduro de sodio en acetona u otros solventes.
Métodos de Producción Industrial
Extracción de Algas Marinas: Históricamente, el yoduro se extraía de las cenizas de algas marinas tratándolas con ácido sulfúrico.
Reducción Electrolítica: El yodo se puede reducir electrolíticamente para producir iones yoduro en un entorno industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
- El yoduro se puede oxidar a yodo:
Oxidación: 2I−→I2+2e−
El yodo se puede reducir a yoduro:Reducción: I2+2e−→2I−
Sustitución: El yoduro puede participar en reacciones de sustitución nucleofílica, como la conversión de cloruros de alquilo a yoduros de alquilo.
Reactivos y Condiciones Comunes
Agentes Oxidantes: El cloro, el bromo y otros halógenos pueden oxidar el yoduro a yodo.
Agentes Reductores: El sulfuro de hidrógeno y la hidracina pueden reducir el yodo a yoduro.
Solventes: La acetona y otros solventes apróticos polares se utilizan comúnmente en reacciones de sustitución que involucran yoduro.
Productos Principales
Yodo: De reacciones de oxidación.
Yoduros de Alquilo: De reacciones de sustitución con haluros de alquilo.
Aplicaciones Científicas De Investigación
Química
Catálisis: Los iones yoduro se utilizan en varios procesos catalíticos, incluida la síntesis de compuestos orgánicos.
Reacciones Redox: El yoduro participa en reacciones redox, actuando como agente reductor.
Biología
Función Tiroidea: El yoduro es esencial para la síntesis de hormonas tiroideas, que regulan el metabolismo.
Antioxidante: El yoduro actúa como antioxidante, protegiendo las células del daño oxidativo.
Medicina
Radiofármacos: Los isótopos de yoduro radiactivos, como el yodo-131, se utilizan en el tratamiento del cáncer de tiroides y el hipertiroidismo.
Antisépticos: Los compuestos de yoduro se utilizan en formulaciones antisépticas.
Industria
Fotografía: El yoduro de plata se utiliza en emulsiones fotográficas.
Purificación de Agua: El yoduro se utiliza en procesos de purificación de agua.
Mecanismo De Acción
El yoduro ejerce sus efectos principalmente a través de su papel en la síntesis de hormonas tiroideas. Se transporta activamente a las células tiroideas a través del simportador de sodio/yoduro. Una vez dentro de las células, el yoduro se oxida a yodo, que luego yodina los residuos de tirosina en la tiroglobulina para formar hormonas tiroideas {_svg_2}.
Comparación Con Compuestos Similares
Compuestos Similares
- Fluoruro (F⁻)
- Cloruro (Cl⁻)
- Bromuro (Br⁻)
Comparación
- Tamaño y Reactividad : El yoduro es más grande y menos reactivo en comparación con el fluoruro, el cloruro y el bromuro .
- Solubilidad : Las sales de yoduro son generalmente menos solubles en agua en comparación con las sales de cloruro y bromuro, pero más solubles en solventes orgánicos como la acetona .
- Función Biológica : A diferencia del fluoruro, el cloruro y el bromuro, el yoduro juega un papel único en la síntesis de hormonas tiroideas, haciéndolo esencial para la salud humana .
Propiedades
IUPAC Name |
iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI/h1H/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBWDFGMSWQBCA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912339 | |
| Record name | iodide ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.9045 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Iodide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20461-54-5 | |
| Record name | Iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodide ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | iodide ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODIDE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09G4I6V86Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iodide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


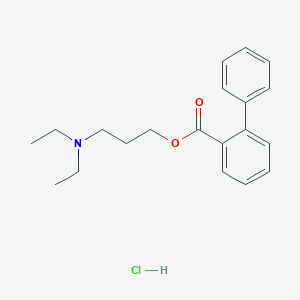
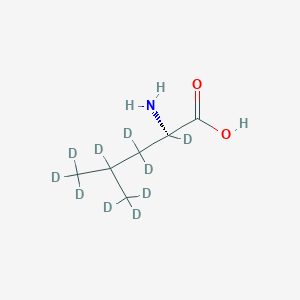
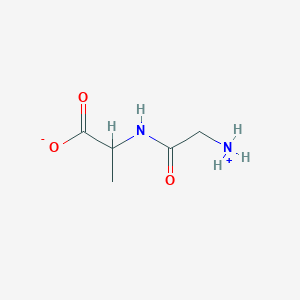

![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)
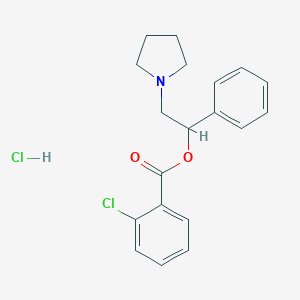

![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine](/img/structure/B8907.png)
